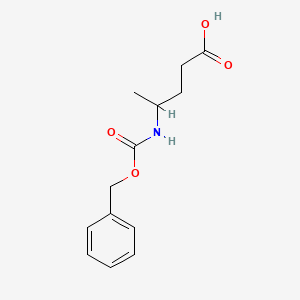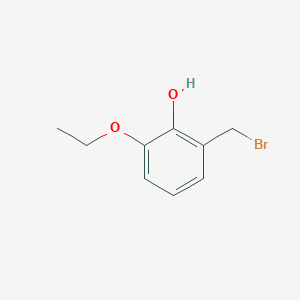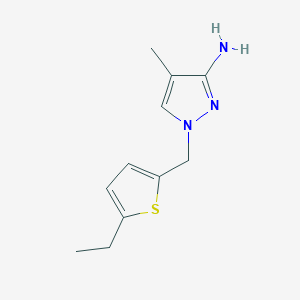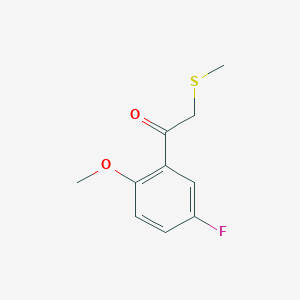![molecular formula C10H16N2O B13573878 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutanecarbonyl-2,6-diazaspiro[33]heptane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be achieved through various synthetic routes. One common method involves the [2+2] cycloaddition reaction between dichloroketene and olefins, resulting in the formation of the spiro compound. This multi-step synthesis often requires purification through chromatography due to low turnovers and moderate yields .
Another synthetic route involves cyclization through double substitution reactions between di-electrophiles and di-nucleophiles, which offers higher turnover and yields. This method often eliminates the need for chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the scalable synthesis of related spiro compounds suggests that similar approaches could be adapted for large-scale production. The use of flow technology and continuous processing could enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane has several scientific research applications:
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: It can be used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane involves its interaction with molecular targets and pathways. Its spiro structure allows it to fit into specific binding sites, enhancing its selectivity and potency. For example, it can act as a surrogate for piperazine, which is known to interact with various receptors and enzymes .
Comparación Con Compuestos Similares
2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane can be compared with other similar compounds, such as:
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: This compound has a similar spiro structure but with different functional groups, affecting its reactivity and applications.
1-Oxa-2,6-diazaspiro[3.3]heptane: This compound is a potential bioisostere for piperazine, with applications in drug design and medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups and spiro structure, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H16N2O |
|---|---|
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
cyclobutyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone |
InChI |
InChI=1S/C10H16N2O/c13-9(8-2-1-3-8)12-6-10(7-12)4-11-5-10/h8,11H,1-7H2 |
Clave InChI |
WSQXRLLCDZYEQT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C(=O)N2CC3(C2)CNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-methylbenzonitrile](/img/structure/B13573816.png)
![1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13573820.png)


![5-{[(Pyrimidin-5-yl)amino]methyl}pyridin-2-ol](/img/structure/B13573838.png)
![Tert-butyl4-oxo-2-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13573854.png)

![2-[(Tert-butoxy)carbonyl]-5-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid](/img/structure/B13573857.png)
![(1S)-1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-aminedihydrochloride](/img/structure/B13573861.png)




